1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a sulfonyl group, and a dihydropyrrolo[2,3-c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the dihydropyrrolo[2,3-c]pyrazole core, the introduction of the sulfonyl group, and the final coupling with the pyrrolidinone ring. Common synthetic routes may involve:
Cyclization Reactions: Formation of the dihydropyrrolo[2,3-c]pyrazole core through cyclization of appropriate precursors.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides under basic conditions.
Coupling Reactions: Final coupling with the pyrrolidinone ring using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-one
- 1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-thione
- 1-(4-{[6-(2,6-dimethylphenyl)-5,6-dihydropyrrolo[2,3-c]pyrazol-1(4H)-yl]sulfonyl}phenyl)pyrrolidin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the dihydropyrrolo[2,3-c]pyrazole core with the sulfonyl group and the pyrrolidinone ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[4-[[6-(2,6-dimethylphenyl)-4,5-dihydropyrrolo[2,3-c]pyrazol-1-yl]sulfonyl]phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C23H24N4O3S/c1-16-5-3-6-17(2)22(16)26-14-12-18-15-24-27(23(18)26)31(29,30)20-10-8-19(9-11-20)25-13-4-7-21(25)28/h3,5-6,8-11,15H,4,7,12-14H2,1-2H3 |
InChI Key |
FWBUKLINOIFFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCC3=C2N(N=C3)S(=O)(=O)C4=CC=C(C=C4)N5CCCC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.